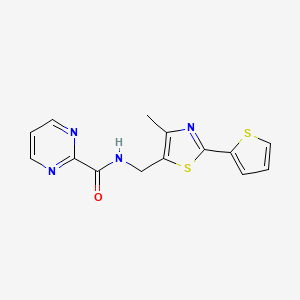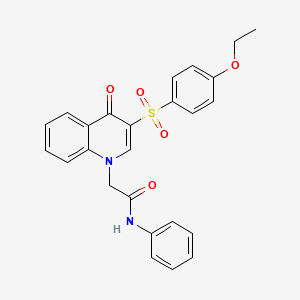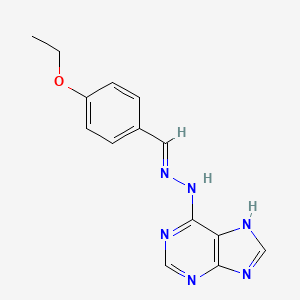
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4 and 5 .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, the 1H-NMR and 13C-NMR values provide insights into the structure of the compound . The IR values indicate the presence of various functional groups .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, the 1H-NMR and 13C-NMR values provide insights into the structure of the compound . The IR values indicate the presence of various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are influenced by various factors. The characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from various data. For instance, the molecular weight of the compound is 274.37 . The melting point is between 204 - 206 degrees . The compound is solid in its physical form .Applications De Recherche Scientifique
Synthesis of New Heterocyclic Compounds
Research has demonstrated the utility of related compounds in the synthesis of new heterocyclic derivatives, including thiazolo[3,2-a]pyrimidines, which are of interest due to their potential biological activities. For example, studies have involved the synthesis of various tetrahydropyrimidine derivatives through reactions with haloketones, leading to thiophenopyrimidine and pyrimidothiazepine derivatives. These efforts illustrate the compound's role as a precursor in creating a diverse array of heterocyclic compounds with potential for further evaluation as therapeutic agents (Fadda et al., 2013).
Exploration of Antimicrobial and Anticancer Properties
Research on derivatives of related compounds has also explored their potential antimicrobial and anticancer properties. For instance, a study synthesized novel derivatives of pyrimidine clubbed with thiazolidinone and evaluated their antimicrobial and anticancer activities. This research indicates the potential for compounds within this chemical class to serve as leads in the development of new therapeutic agents targeting cancer and infectious diseases (Verma & Verma, 2022).
Development of Anti-Inflammatory Agents
Additionally, some compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide have been investigated for their anti-inflammatory properties. The synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation as anti-inflammatory agents illustrate the ongoing interest in exploiting the therapeutic potential of such compounds (Tozkoparan et al., 1999).
Investigating Coordination Architectures
In the field of materials science, related compounds have been utilized in studying the framework formation of silver(I) coordination architectures. These studies highlight the potential applications of these compounds in developing new materials with unique properties, useful in various technological applications (Zheng et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-11(21-14(18-9)10-4-2-7-20-10)8-17-13(19)12-15-5-3-6-16-12/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNUYEUDOKOTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)


![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)
![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)




![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
